2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound belongs to a class of heterocyclic acetamides featuring a 1,2,4-triazole core linked to a dihydropyridinone moiety and a 4-methylthiazole group. Its structural complexity arises from the integration of multiple pharmacophores:
- A 1,2,4-triazole ring (4-methyl substitution) known for antimicrobial and anticancer properties .
- A thioether bridge (-S-) enhancing metabolic stability and bioavailability.
- A 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl group, contributing to π-π stacking interactions in biological targets.
- A 4-methylthiazol-2-yl acetamide terminal, which modulates solubility and target specificity .
Synthesis involves coupling 5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-methylthiazol-2-yl)acetamide under basic conditions, confirmed via ¹H NMR, IR, and LC-MS . Computational studies (PASS program) predict antibacterial, antifungal, and kinase-inhibitory activities, with molecular docking suggesting strong affinity for PI3K-related domains .
Properties
IUPAC Name |
2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-4-22-7-5-6-11(14(22)24)13-19-20-16(21(13)3)26-9-12(23)18-15-17-10(2)8-25-15/h5-8H,4,9H2,1-3H3,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSARYLJPGKFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. Its structure features a combination of triazole and thiazole moieties, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial effects, supported by case studies and research findings.
The molecular formula of the compound is , with a molecular weight of 374.42 g/mol. The compound is typically synthesized for research purposes and is characterized by a purity of around 95%.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives containing triazole and thiazole groups have been reported to exhibit significant antiproliferative effects against various cancer cell lines.
Case Study:
A study evaluated a series of triazole derivatives for their anticancer activity against breast cancer cell lines (MCF-7 and T47D). Among these, compounds with structural similarities to our target compound demonstrated IC50 values ranging from 1.1 μM to 6.2 μM, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Related Compounds
| Compound Structure | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole Derivative A | MCF-7 | 1.1 | |
| Triazole Derivative B | HCT-116 | 2.6 | |
| Triazole Derivative C | T47D | 6.2 |
The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Compounds targeting TS have been shown to induce apoptosis in cancer cells by disrupting nucleotide synthesis .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Several studies have reported that similar thiazole and triazole derivatives possess broad-spectrum antibacterial activity.
Case Study:
In an evaluation of various thiazole derivatives against Escherichia coli and Staphylococcus aureus, certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL. The presence of the thioether linkage in our target compound may enhance its antimicrobial efficacy.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Structure | Bacteria Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative A | E. coli | 10 | |
| Thiazole Derivative B | S. aureus | 15 |
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole and thiazole rings are known to inhibit enzymes critical for cancer cell proliferation and bacterial growth.
- Induction of Apoptosis : By disrupting nucleotide synthesis through TS inhibition, these compounds can lead to programmed cell death in cancer cells.
- Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and thiazole moieties exhibit antimicrobial activity . The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal pathogens. Studies have shown that similar compounds have demonstrated significant inhibition of microbial growth, making this compound a candidate for further investigation in the field of antibiotic development .
Anticancer Potential
The compound's structure also suggests possible anticancer properties . Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the dihydropyridine moiety may enhance these effects due to its known interactions with cellular signaling pathways involved in cancer progression .
Enzyme Inhibition
Enzymatic inhibition is another area where this compound may find applications. Specifically, it could act as an inhibitor of enzymes like acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promise in inhibiting AChE activity, thereby improving cognitive function .
Neurological Disorders
Given its potential as an AChE inhibitor, this compound could be explored for therapeutic applications in treating neurological disorders. The ability to enhance cholinergic transmission may offer benefits in conditions characterized by cognitive decline .
Antifungal Treatments
The antimicrobial properties suggest that this compound could be developed into a novel antifungal agent. The increasing resistance of fungi to existing treatments necessitates the discovery of new antifungal compounds, and derivatives like this one may provide effective alternatives .
Case Studies and Research Findings
Several studies have examined related compounds with similar structural features:
- Triazole Derivatives : Research has highlighted the anticancer activities of triazole derivatives, demonstrating their capability to inhibit tumor growth in vitro and in vivo models .
- Dihydropyridine Compounds : These compounds have been investigated for their neuroprotective effects, showing promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress .
- Thiazole-Based Drugs : Thiazole derivatives have been noted for their broad spectrum of biological activities, including antimicrobial and anticancer effects, which may be relevant to the applications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared to three analogs (Table 1) synthesized via similar methodologies :
Key Findings :
Bioactivity: The 4-methylthiazole terminal in the target compound enhances PI3K binding affinity (-9.8 kcal/mol) compared to phenyl (-8.2 kcal/mol) or pyridyl (-7.5 kcal/mol) groups . This aligns with the role of PI3K in cancer and metabolic disorders . The dihydropyridinone-triazole scaffold shows broader activity (antibacterial, anticancer) than pyrazole- or phenyl-substituted analogs .
Solubility and Stability :
- The thioether linkage improves metabolic stability over oxygen/sulfur isosteres in Analog 1 and 2.
- The 4-methylthiazole group increases aqueous solubility (logP ~2.1) compared to benzothiazole (logP ~3.4) in Analog 3 .
Structural Insights: Analog 3 (benzothiazole terminal) shows comparable PI3K affinity (-9.1 kcal/mol) but lower selectivity due to bulkier substituents. Analog 1 (pyrazole core) lacks the dihydropyridinone motif, reducing π-stacking interactions critical for kinase inhibition .
Q & A
Q. Key Challenges :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete reactions .
- Yield Optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF) and reaction time improves yields from ~40% to >60% .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Identifies protons and carbons in the triazole (δ 8.2–8.5 ppm), thioacetamide (δ 3.8–4.1 ppm), and dihydropyridinyl (δ 6.5–7.0 ppm) moieties .
- IR Spectroscopy : Confirms C=S (1050–1100 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
- LC-MS : Validates molecular weight (e.g., m/z ~450–460 for [M+H]⁺) and purity (>95%) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S content (e.g., C: 52.3%, H: 4.8%, N: 22.1%) .
Basic: How is initial biological screening conducted for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 50 µM preferred) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Purity Differences : Validate compound purity via HPLC (>98%) and repeat assays .
- Assay Conditions : Standardize buffer pH, temperature, and incubation time .
- Cell Line Variability : Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., doxorubicin) .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
- Kinetic Studies : Pre-steady-state kinetics (stopped-flow spectrophotometry) reveal non-competitive inhibition of EGFR .
- Isotopic Labeling : Use ¹⁴C-labeled compound to track binding to thiazole synthase enzymes .
- Molecular Dynamics Simulations : Predict binding stability (RMSD < 2 Å) in ATP-binding pockets .
Advanced: How to design SAR studies for optimizing activity?
Methodological Approach:
Substituent Variation :
- Triazole Ring : Replace 4-methyl with 4-ethyl to assess steric effects .
- Thiazole Moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
In Silico Screening : Use AutoDock Vina to rank derivatives by binding affinity (∆G < -8 kcal/mol) .
Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., triazole N2) using Schrödinger .
Advanced: What strategies address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug Design : Synthesize phosphate esters (e.g., at the acetamide group) for improved bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .
Advanced: How to validate computational predictions of off-target effects?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
